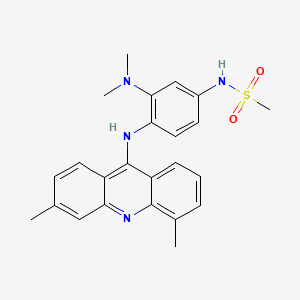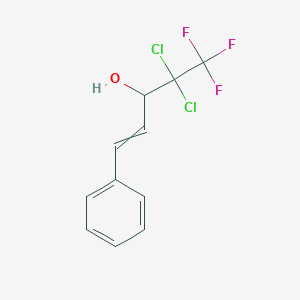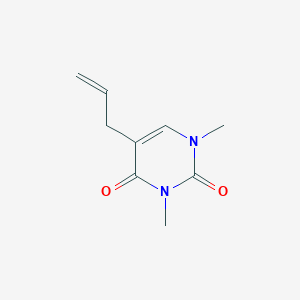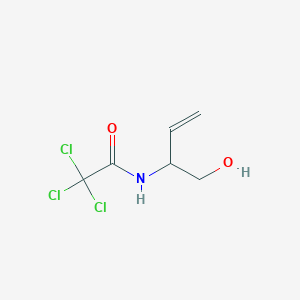
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C6H8Cl3NO2 and a molecular weight of 232.493 g/mol . This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide typically involves the reaction of trichloroacetyl chloride with 1-hydroxybut-3-en-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) and thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trichloroacetamide: Shares the trichloroacetamide structure but lacks the hydroxybutenyl group.
N-(1-hydroxybut-3-en-2-yl)acetamide: Similar structure but without the trichloro substitution.
Uniqueness
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is unique due to its combination of trichloro and hydroxybutenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
97186-55-5 |
|---|---|
Formule moléculaire |
C6H8Cl3NO2 |
Poids moléculaire |
232.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-2-4(3-11)10-5(12)6(7,8)9/h2,4,11H,1,3H2,(H,10,12) |
Clé InChI |
JYCRBAZIYXASKO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CO)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

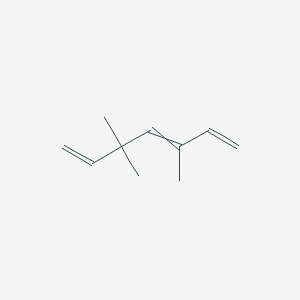
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)


![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)

